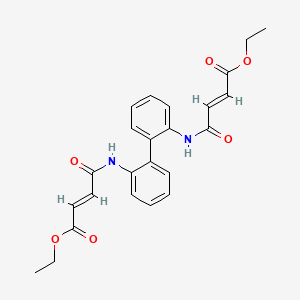![molecular formula C21H30Cl2N2O2 B5357274 N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5357274.png)
N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as "MBDB" or "Eden," is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been widely studied for its potential use in scientific research. In
Aplicaciones Científicas De Investigación
MBDB is a psychoactive drug that has been studied for its potential use in scientific research. It has been shown to produce effects similar to those of other phenethylamines, such as MDMA and MDA, including increased empathy, sociability, and emotional openness. MBDB has also been studied for its potential use in treating psychiatric disorders, such as depression and anxiety.
Mecanismo De Acción
The exact mechanism of action of MBDB is not fully understood. However, it is believed to act primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This increased neurotransmitter activity is thought to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
MBDB produces a variety of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the amygdala. These effects are believed to be responsible for the drug's psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBDB has several advantages for use in scientific research. It is a relatively stable compound that is easy to synthesize and purify. It has also been shown to produce consistent and reproducible effects in animal studies. However, there are also some limitations to its use in lab experiments. MBDB is a psychoactive drug that can produce significant changes in behavior and physiology, which may complicate the interpretation of experimental results. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on MBDB. One area of interest is the development of new psychoactive compounds that are similar in structure and function to MBDB but have fewer side effects or are more effective in treating psychiatric disorders. Another area of interest is the use of MBDB in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of MBDB use, both in terms of its potential benefits and its risks.
Métodos De Síntesis
MBDB is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-methylbenzylamine in the presence of palladium on carbon catalyst. The product is then reduced with hydrogen gas in the presence of platinum oxide to yield N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride.
Propiedades
IUPAC Name |
N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-18-6-8-19(9-7-18)17-25-21-5-3-2-4-20(21)16-22-10-11-23-12-14-24-15-13-23;;/h2-9,22H,10-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKPAXPMGVSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2CNCCN3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,11-dimethyl-8-(2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5357197.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B5357210.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)(methyl)amino]nicotinamide](/img/structure/B5357223.png)


![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)
![(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B5357250.png)
![4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5357259.png)
![N-(2,5-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5357265.png)
![N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5357270.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5357287.png)
![N-(3,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5357292.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357293.png)